Cas no 50536-61-3 (5-chloro-4-methyl-1H-Indole-2-carboxylic acid)

5-Chloro-4-methyl-1H-indole-2-carboxylic acid is a substituted indole derivative with significant utility in pharmaceutical and agrochemical research. Its core structure, featuring a chloro and methyl substituent at the 5- and 4-positions respectively, along with a carboxylic acid functional group at the 2-position, makes it a versatile intermediate for synthesizing biologically active compounds. The compound’s rigid indole scaffold enhances binding affinity in target interactions, while the electron-withdrawing chloro group improves stability and reactivity. It is particularly valuable in the development of enzyme inhibitors and receptor modulators. High purity and consistent quality ensure reliable performance in synthetic applications. Suitable for use under controlled laboratory conditions.
5-chloro-4-methyl-1H-Indole-2-carboxylic acid structure
50536-61-3 structure
Product Name:5-chloro-4-methyl-1H-Indole-2-carboxylic acid
CAS No:50536-61-3
MF:C10H8ClNO2
MW:209.629021644592
CID:1113212
PubChem ID:21396333
Update Time:2025-05-25

5-chloro-4-methyl-1H-Indole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-4-methyl-1H-Indole-2-carboxylic acid
    • 5-chloro-4-methyl-1H-indole-2-carboxylicacid
    • SCHEMBL3096730
    • FHGPOPGCRIYJLE-UHFFFAOYSA-N
    • DB-107561
    • AKOS023771667
    • 5-Chloro-4-methylindole-2-carboxylic acid
    • EN300-1693862
    • 50536-61-3
    • 5-chloro-4-methyl-indole-2-carboxylic acid
    • Z1508968827
    • Inchi: 1S/C10H8ClNO2/c1-5-6-4-9(10(13)14)12-8(6)3-2-7(5)11/h2-4,12H,1H3,(H,13,14)
    • InChI Key: FHGPOPGCRIYJLE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=C(C(=O)O)N2)C=1C

Computed Properties

  • Exact Mass: 209.0243562g/mol
  • Monoisotopic Mass: 209.0243562g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 53.1Ų

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Additional information on 5-chloro-4-methyl-1H-Indole-2-carboxylic acid

Recent Advances in the Study of 5-Chloro-4-methyl-1H-Indole-2-carboxylic acid (CAS: 50536-61-3)

5-Chloro-4-methyl-1H-Indole-2-carboxylic acid (CAS: 50536-61-3) is a significant indole derivative that has garnered attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, particularly in the development of novel therapeutic agents targeting various diseases. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential applications.

In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the synthetic pathways for 5-chloro-4-methyl-1H-Indole-2-carboxylic acid and its derivatives. The study highlighted the compound's versatility as a building block for the synthesis of indole-based scaffolds, which are prevalent in many pharmacologically active molecules. The researchers employed advanced spectroscopic techniques, including NMR and mass spectrometry, to characterize the compound and confirm its purity and structural integrity. The study also reported optimized reaction conditions that enhance the yield and efficiency of the synthesis process.

Another significant development involves the exploration of the biological activities of 5-chloro-4-methyl-1H-Indole-2-carboxylic acid. A study in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound exhibits promising inhibitory effects against specific enzymes involved in inflammatory pathways. The researchers conducted in vitro assays to evaluate the compound's potency and selectivity, revealing its potential as a lead compound for the development of anti-inflammatory drugs. Further molecular docking studies suggested that the compound interacts with key residues in the active site of the target enzyme, providing insights into its mechanism of action.

Additionally, 5-chloro-4-methyl-1H-Indole-2-carboxylic acid has been investigated for its role in cancer research. A recent preprint on bioRxiv described its use as a precursor in the synthesis of indole-3-carbinol derivatives, which are known for their anti-proliferative effects on cancer cells. The study reported that the compound's structural features contribute to its ability to modulate signaling pathways involved in cell cycle regulation and apoptosis. These findings underscore the compound's potential as a valuable tool in the development of new anticancer therapies.

In conclusion, 5-chloro-4-methyl-1H-Indole-2-carboxylic acid (CAS: 50536-61-3) continues to be a focal point in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and its promising biological activities make it a compound of significant interest. Future research directions may include further optimization of its synthetic routes, exploration of its interactions with additional biological targets, and preclinical evaluation of its therapeutic potential. The ongoing studies highlight the compound's relevance in advancing drug discovery and development efforts.

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